molecular formula C15H12FN3O B8779035 2-Aminomethyl-3-(4-Fluoro-phenyl)-3H-quinazolin-4-one

2-Aminomethyl-3-(4-Fluoro-phenyl)-3H-quinazolin-4-one

Cat. No. B8779035
M. Wt: 269.27 g/mol
InChI Key: NPIUMOLIURAEKQ-UHFFFAOYSA-N
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Patent
US09173869B2

Procedure details

To a mixture of the amine (4) (14 mg, 0.05 mmol) in chloroform (0.5 mL), was added 3-trifluoromethylphenyl isocyanate (10 mg, 0.05 mmol). After stirring overnight the solvent was removed in vacuo, triturated with hexanes, filtered and dried to give the title urea (5) (24 mg, 98%) as a white solid:
Name
Quantity
14 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[N:12]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[C:11](=[O:20])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.[F:21][C:22]([F:33])([F:32])[C:23]1[CH:24]=[C:25]([N:29]=[C:30]=[O:31])[CH:26]=[CH:27][CH:28]=1.C(Cl)(Cl)[Cl:35]>>[Cl:35][C:28]1[CH:27]=[CH:26][C:25]([NH:29][C:30]([NH:1][CH2:2][C:3]2[N:12]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[C:11](=[O:20])[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[N:4]=2)=[O:31])=[CH:24][C:23]=1[C:22]([F:32])([F:33])[F:21]

Inputs

Step One
Name
Quantity
14 mg
Type
reactant
Smiles
NCC1=NC2=CC=CC=C2C(N1C1=CC=C(C=C1)F)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
10 mg
Type
reactant
Smiles
FC(C=1C=C(C=CC1)N=C=O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with hexanes
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(=O)NCC1=NC2=CC=CC=C2C(N1C1=CC=C(C=C1)F)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.